molecular formula C7H8BN3O2 B6211289 {3-methyl-[1,2,4]triazolo[4,3-a]pyridin-6-yl}boronic acid CAS No. 1231934-39-6

{3-methyl-[1,2,4]triazolo[4,3-a]pyridin-6-yl}boronic acid

Cat. No. B6211289
CAS RN: 1231934-39-6
M. Wt: 177
InChI Key:
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Description

The compound “{3-methyl-[1,2,4]triazolo[4,3-a]pyridin-6-yl}boronic acid” is a boronic acid derivative with a molecular weight of 176.97 . It has a complex structure that includes a triazolo[4,3-a]pyridine ring substituted with a methyl group and a boronic acid group .


Molecular Structure Analysis

The molecular structure of this compound includes a triazolo[4,3-a]pyridine ring, which is a five-membered aromatic azole chain containing two carbon and three nitrogen atoms . This structure is substituted with a methyl group at the 3-position and a boronic acid group .


Chemical Reactions Analysis

While specific chemical reactions involving “{3-methyl-[1,2,4]triazolo[4,3-a]pyridin-6-yl}boronic acid” are not detailed in the available literature, compounds with similar structures have been used in phosphine-free Suzuki-Miyaura cross-coupling reactions .

Scientific Research Applications

Synthesis of Heterocyclic Compounds

The compound serves as a precursor in the synthesis of various heterocyclic compounds, which are crucial in medicinal chemistry. A catalyst-free, eco-friendly method under microwave conditions uses this compound for synthesizing 1,2,4-triazolo[1,5-a]pyridines, which are significant in the development of sustainable methodologies for fused heterocyclic compounds .

Pharmacological Potentials

Triazolo[4,3-a]pyridines, such as the one derived from the boronic acid , exhibit a range of biological activities. They act as RORγt inverse agonists, PHD-1, JAK1, and JAK2 inhibitors. These activities make them valuable in the treatment of diseases like cardiovascular disorders, type 2 diabetes, and hyperproliferative disorders .

Antimicrobial Applications

The triazole nucleus, central to the structure of this compound, is known for its antimicrobial properties. It’s used in the synthesis of drugs with antibacterial, antifungal, and antiviral activities. The versatility of the triazole ring makes it a key component in developing new classes of antimicrobial agents .

Anticancer Research

Compounds containing the triazole ring have been found to possess anticancer properties. The boronic acid derivative can be used to synthesize compounds that may serve as potential anticancer agents, contributing to the ongoing research in cancer treatment .

Material Science Applications

Beyond its biomedical applications, this compound also finds use in material sciences. Its derivatives can be utilized in the development of new materials with specific properties, such as enhanced durability or conductivity .

Development of Therapeutic Agents

The compound’s derivatives are explored for their therapeutic potential across a spectrum of diseases. This includes research into antidepressant, antipsychotic, antihistamine, anti-inflammatory, and antioxidant drugs, showcasing the compound’s broad applicability in drug development .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for {3-methyl-[1,2,4]triazolo[4,3-a]pyridin-6-yl}boronic acid involves the reaction of 3-methyl-[1,2,4]triazolo[4,3-a]pyridine with boronic acid in the presence of a coupling agent such as N,N'-diisopropylcarbodiimide (DIC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction is carried out under an inert atmosphere and in a suitable solvent such as dichloromethane or tetrahydrofuran (THF). The resulting product is then purified by column chromatography to obtain the final compound.", "Starting Materials": ["3-methyl-[1,2,4]triazolo[4,3-a]pyridine", "boronic acid", "N,N'-diisopropylcarbodiimide (DIC)", "4-dimethylaminopyridine (DMAP)", "dichloromethane or tetrahydrofuran (THF)"], "Reaction": ["Under an inert atmosphere, dissolve 3-methyl-[1,2,4]triazolo[4,3-a]pyridine and boronic acid in a suitable solvent such as dichloromethane or tetrahydrofuran (THF).", "Add N,N'-diisopropylcarbodiimide (DIC) and 4-dimethylaminopyridine (DMAP) to the reaction mixture.", "Stir the reaction mixture at room temperature for several hours.", "Quench the reaction by adding water and extract the product with a suitable organic solvent such as ethyl acetate.", "Dry the organic layer over anhydrous sodium sulfate and concentrate the solution under reduced pressure.", "Purify the crude product by column chromatography using a suitable stationary phase and eluent to obtain the final compound." ] }

CAS RN

1231934-39-6

Product Name

{3-methyl-[1,2,4]triazolo[4,3-a]pyridin-6-yl}boronic acid

Molecular Formula

C7H8BN3O2

Molecular Weight

177

Purity

95

Origin of Product

United States

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